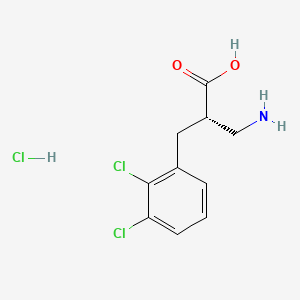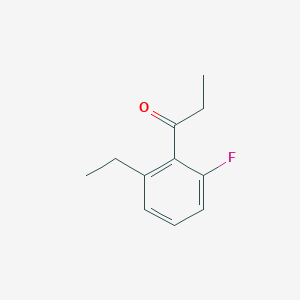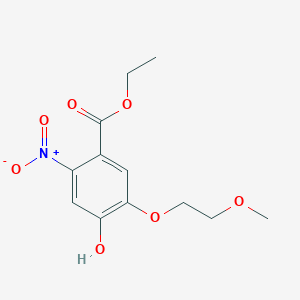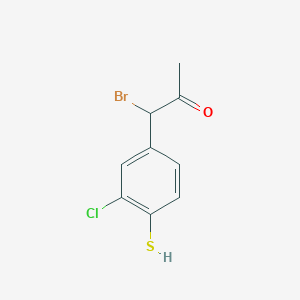
1,2-Dimethoxy-3-ethyl-6-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dimethoxy-3-ethyl-6-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups and fluorine atom influence the electron density of the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as arenium ions, which undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene: Lacks the ethyl and fluorine substituents.
3-Ethyl-6-fluorobenzene: Lacks the methoxy groups.
1,2-Dimethoxy-4-fluorobenzene: Has a different substitution pattern.
Uniqueness
1,2-Dimethoxy-3-ethyl-6-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethyl-4-fluoro-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(11)10(13-3)9(7)12-2/h5-6H,4H2,1-3H3 |
InChI Key |
SFRYYKFNMLYWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)






